Apiole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

- Antioxidant Properties: Some studies suggest apiole may possess antioxidant properties. These properties could potentially help reduce oxidative stress in the body, which is linked to various chronic diseases. However, more research is needed to confirm these findings and understand the mechanisms involved.

- Antifungal Activity: In vitro studies have shown that apiole may exhibit antifungal activity against some fungal strains. This suggests a potential role for apiole in developing antifungal treatments, but further research is necessary to determine its effectiveness in vivo (within a living organism) [].

- Uterine Stimulant: Traditionally, apiole was used as an emmenagogue, a substance that stimulates menstruation. However, due to safety concerns (discussed below), this use is no longer recommended. Some scientific studies have investigated the mechanisms by which apiole might stimulate the uterus, but this research is primarily focused on understanding its historical use rather than promoting its application.

Origin and Significance in Scientific Research

Apiole has a long history of use in traditional medicine, particularly for treating menstrual disorders []. It was once used as an emmenagogue (to stimulate menstruation) and abortifacient (to induce abortion) []. However, due to its toxicity and the availability of safer alternatives, apiole is no longer used for these purposes in modern medicine.

Currently, scientific research on apiole is limited. However, some studies have investigated its potential anti-inflammatory and antioxidant properties [, ]. More research is needed to confirm these effects and determine the safety and efficacy of apiole for any therapeutic use.

Molecular Structure Analysis

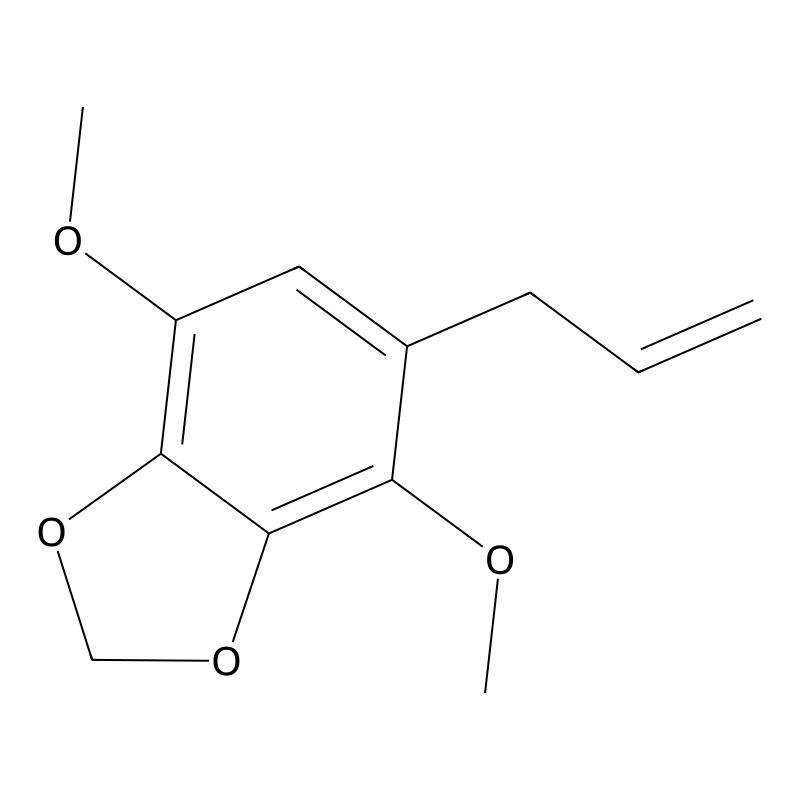

Apiole has the chemical formula C₁₂H₁₄O₄ and a molecular weight of 222.23 g/mol []. Its structure is characterized by a central benzene ring with two methoxy groups (–OCH₃) at positions 2 and 5, a methylenedioxy bridge (–CH₂–O–CH₂–) between positions 3 and 4, and an allyl group (–CH₂–CH=CH₂) at position 1 [].

This structure suggests potential interactions with biological systems due to the presence of functional groups like methoxy and allyl groups, which can participate in hydrogen bonding and other interactions with biomolecules.

Chemical Reactions Analysis

Synthesis

Decomposition

Other Reactions

Limited information is available on specific chemical reactions involving apiole. Due to its functional groups, apiole might undergo reactions typical of phenols and allyl compounds, but more research is needed to explore this aspect.

Physical And Chemical Properties Analysis

The exact mechanism of action of apiole is not fully understood. However, its historical use as an emmenagogue suggests it might interact with the hormonal system, potentially influencing estrogen or progesterone levels. Additionally, some studies suggest apiole might have anti-inflammatory and antioxidant effects, but the mechanisms behind these activities require further investigation [, ].

Apiole is a known irritant and can cause serious health problems, including liver and kidney damage, in high doses []. There have been reported cases of death associated with attempted abortions using apiole []. Due to its toxicity, apiole is not recommended for any medicinal use.

Safety Considerations

- Apiole should not be ingested or used topically.

- Pregnant or breastfeeding women should avoid any contact with apiole.

- Individuals with liver or kidney problems should avoid apiole.

Data

- The exact lethal dose (LD50) of apiole in humans is unknown. However, animal studies suggest it can be toxic in high doses.

- Allylation: Reacting with electrophiles to form derivatives.

- O-Methylation: This reaction is significant in synthesizing apiole derivatives, enhancing its biological activity.

- Oxidation: Apiole can be oxidized to yield various metabolites, influencing its pharmacological properties.

Research has indicated that apiole acts as a mixed-type inhibitor of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are crucial for drug metabolism .

Apiole exhibits several biological activities:

- Antitumor Effects: Studies show that apiole and its derivatives can induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G0/G1 phase. Specifically, one derivative, AP-02, demonstrated significant cytotoxicity against colon cancer cells .

- Hormonal Effects: Historically noted for its abortifacient properties, apiole has been linked to anti-implantation effects in animal studies .

- Irritant Properties: In high doses, apiole is an irritant and can lead to liver and kidney damage .

The synthesis of apiole involves several steps:

- Base-Mediated O-Allylation: Starting with commercially available benzo[d][1,3]dioxol-5-ol and allyl bromide in acetone under reflux conditions.

- Microwave-Induced Claisen Rearrangement: This step transforms the allylated product into a more complex structure.

- O-Methylation: Final methylation using methyl iodide in the presence of potassium carbonate yields apiole .

These methods allow for the creation of various derivatives that may enhance or alter the biological activity of apiole.

Apiole finds applications in several fields:

- Pharmaceuticals: Due to its antitumor properties, apiole is being investigated for potential use in cancer therapies.

- Herbal Medicine: Traditionally used for menstrual disorders and as an abortifacient.

- Flavoring Agent: Its aromatic properties make it suitable for use in culinary applications, particularly in Mediterranean cuisine.

Research into the interactions of apiole with biological systems has revealed:

- Cytochrome P450 Interaction: Apiole inhibits specific cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug interactions .

- Cellular Mechanisms: Studies have shown that apiole induces apoptosis through specific signaling pathways involving p53 and caspases, suggesting its role in cancer treatment strategies .

Apiole shares structural similarities with other phenylpropenes. Notable similar compounds include:

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| Dillapiole | 1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene | Found in dill; similar effects on hormones |

| Exalatacin | 1-allyl-2,6-dimethoxy-3,4-methylenedioxybenzene | Found in Crowea species; distinct methylation pattern |

| Safrole | 1-(2-propenyl)-2-methoxybenzene | Known carcinogen; different biological effects |

Apiole is unique due to its specific arrangement of methoxy groups and its historical applications as an abortifacient. Unlike safrole, which is associated with carcinogenicity, apiole does not exhibit such properties in studies conducted on mice .

Metabolic Pathways in Apiaceae Species

Phenylpropene Biosynthesis Network

The biosynthesis of apiole represents a specialized branch of the phenylpropanoid metabolic pathway that is particularly prominent in Apiaceae species [1] [2]. The phenylpropene biosynthesis network in Apiaceae begins with the central phenylpropanoid pathway, which is defined by three key enzymatic activities: phenylalanine ammonia-lyase catalyzing the deamination of phenylalanine to trans-cinnamic acid, cinnamic acid 4-hydroxylase facilitating the hydroxylation of trans-cinnamic acid to 4-coumarate, and 4-coumarate-CoA ligase converting 4-coumarate to 4-coumaroyl-CoA [3] [4].

The pathway leading to apiole biosynthesis diverges from the general phenylpropanoid pathway through a series of specialized enzymatic transformations. The precursor myristicin serves as a critical intermediate in this biosynthetic route, where it undergoes hydroxylation to form 6-hydroxymyristicin and 2-hydroxymyristicin [1] [2]. These hydroxylated derivatives represent the immediate precursors to dillapiole and apiole formation, respectively.

The phenylpropene biosynthesis network demonstrates remarkable complexity in its regulation, with multiple enzymatic steps contributing to the final product specificity. The network encompasses various cytochrome P450 enzymes that catalyze specific hydroxylation reactions, creating the diverse array of phenylpropenes characteristic of different Apiaceae species [5]. The biosynthetic machinery shows considerable metabolic flexibility, allowing for the production of structurally related compounds through subtle modifications in enzyme specificity and substrate availability.

Role of O-Methyltransferases in Regioisomer Formation

O-methyltransferases play a pivotal role in determining the final structural configuration of apiole and related phenylpropenes through their regioselective methylation activities [1] [2]. The critical enzyme AgOMT1 from Anethum graveolens demonstrates remarkable specificity in converting hydroxymyristicin derivatives to their corresponding methylated products. This enzyme exhibits an apparent Km value of 3.5 micrometers for 6-hydroxymyristicin, indicating high substrate affinity [1] [2].

The regioselectivity of O-methyltransferases is fundamental to the formation of distinct apiole isomers. AgOMT1 catalyzes the methylation of the ortho-hydroxy group in both 6-hydroxymyristicin and 2-hydroxymyristicin, producing dillapiole and apiole respectively [1] [2]. This ortho-methylating activity contrasts with the para-methylating activity observed in related enzymes such as PaAIMT1 from Pimpinella anisum, which shows 75% sequence identity to AgOMT1 but displays markedly different substrate preferences [1] [2].

The evolutionary specialization of these O-methyltransferases has resulted in the development of distinct substrate recognition mechanisms. Mutagenesis experiments have demonstrated that substituting only a few amino acid residues can substantially affect the substrate specificity of these enzymes, indicating that relatively minor structural changes can lead to significant functional divergence [1] [2]. The regioselective nature of these enzymes ensures the precise formation of specific apiole isomers, contributing to the chemotaxonomic diversity observed across Apiaceae species.

Developmental Stage-Dependent Accumulation Patterns

The accumulation of apiole and related phenylpropenes exhibits distinct developmental stage-dependent patterns that reflect the dynamic regulation of the biosynthetic pathway [1] [2] [6]. In Anethum graveolens, young seedlings demonstrate remarkably high levels of dillapiole and apiole accumulation, representing the peak period of phenylpropene biosynthesis. This elevated production occurs during the early developmental stages when the plants are actively growing and establishing their chemical defense systems.

The developmental regulation of apiole accumulation shows a pronounced decline as plants transition from the vegetative to reproductive phases. Flowering plants and mature seeds contain negligible proportions of apiole compared to young seedlings, indicating that the biosynthetic machinery is actively downregulated during later developmental stages [1] [2] [6]. This pattern suggests that apiole accumulation is primarily associated with juvenile plant tissues and may serve specific physiological functions during early plant development.

The temporal control of apiole biosynthesis appears to be coordinated with the expression patterns of key biosynthetic genes. Transcriptomic analyses have revealed that genes encoding phenylpropene biosynthesis enzymes, including O-methyltransferases, show elevated expression levels during the early developmental stages when apiole accumulation is maximal [1] [2]. This coordinated regulation ensures that the biosynthetic capacity matches the developmental requirements for these specialized metabolites.

Comparative Phytochemistry Across Plant Taxa

Anethum graveolens (Dill) versus Petroselinum crispum (Parsley)

The comparative phytochemical analysis of Anethum graveolens and Petroselinum crispum reveals distinct patterns of phenylpropene accumulation that reflect their evolutionary divergence and specialized metabolic adaptations [7] [8] [9] [10] [11]. Anethum graveolens demonstrates a characteristic biphasic chemotype distribution, with European cultivars belonging to type 1 and containing primarily limonene and carvone, while local cultivars represent type 2 and accumulate significant levels of dillapiole and apiole [12].

In Anethum graveolens, the phenylpropene profile is dominated by α-phellandrene, which comprises 51.1% to 64.7% of the total essential oil composition in young seedlings [8]. The presence of dillapiole ranges from 15.71% in local cultivars, while apiole accumulation varies considerably depending on the developmental stage and cultivar type [12]. European cultivars typically lack dillapiole and apiole entirely, demonstrating the significant intraspecific variation in phenylpropene biosynthesis within this species.

Petroselinum crispum exhibits remarkable diversity in its phenylpropene composition, with distinct chemotypes correlating with morphological variants [9] [11]. Curly leaf parsley (Petroselinum crispum var. crispum) characteristically accumulates high levels of myristicin, ranging from 39.4% to 43.2% of the essential oil content, along with substantial amounts of β-phellandrene (32.7% to 35.0%) [11]. In contrast, flat leaf parsley (Petroselinum crispum var. neapolitanum) demonstrates a markedly different profile, with apiole serving as the dominant compound at concentrations of 33.0% to 52.9% [11].

The biochemical basis for these differences lies in the differential expression and activity of key biosynthetic enzymes. The presence of active O-methyltransferases capable of converting hydroxymyristicin to apiole in flat leaf parsley contrasts with the predominant myristicin accumulation in curly leaf varieties, suggesting distinct enzymatic capabilities between these morphological variants [9] [11].

Evolutionary Divergence of Biosynthetic Enzymes

The evolutionary divergence of biosynthetic enzymes responsible for apiole production represents a fascinating example of enzyme specialization within the Apiaceae family [1] [2] [13] [14]. Phylogenetic analyses reveal that apiaceous phenylpropene O-methyltransferases with ortho-methylating activity evolved independently of phenylpropene O-methyltransferases found in other plant families, indicating a lineage-specific evolutionary trajectory [1] [2].

The evolutionary relationship between AgOMT1 from Anethum graveolens and PaAIMT1 from Pimpinella anisum demonstrates how closely related enzymes can acquire distinct functional properties through relatively minor sequence modifications [1] [2]. Despite sharing 75% sequence identity, these enzymes exhibit markedly different substrate preferences and product specificities, with AgOMT1 showing preference for 6-hydroxymyristicin while PaAIMT1 displays strong selectivity for isoeugenol [1] [2].

The comparative genomic analysis of Apiaceae species reveals that the evolution of specialized O-methyltransferases has occurred through multiple gene duplication events followed by functional divergence [13] [14]. The presence of homologous O-methyltransferase proteins across different Apiaceae genera suggests that the capacity for apiole biosynthesis represents an ancestral trait that has been maintained and modified throughout the evolutionary history of this plant family [1] [2].

The molecular mechanisms underlying enzyme evolution in apiole biosynthesis involve both structural modifications in the active site and changes in substrate binding domains. Site-directed mutagenesis studies have identified specific amino acid residues that are critical for determining substrate specificity and regioselectivity [1] [2] [15]. These findings provide insights into how evolutionary pressures have shaped the development of specialized biosynthetic capabilities within the Apiaceae lineage.

The evolutionary divergence of biosynthetic enzymes has also contributed to the remarkable chemical diversity observed across Apiaceae species. The development of distinct O-methyltransferase activities has enabled different species to produce unique combinations of phenylpropenes, contributing to their ecological specialization and taxonomic distinctiveness [1] [2] [16]. This evolutionary process continues to drive the diversification of secondary metabolite production within the Apiaceae family, creating new opportunities for chemical innovation and adaptive specialization.

Data Tables

| Developmental Stage | Dillapiole Content | Apiole Content | Primary Accumulation Period |

|---|---|---|---|

| Young seedlings | High | High | 60-90 days after sowing |

| Flowering plants | Negligible | Negligible | Minimal |

| Dry seeds | Negligible | Negligible | Minimal |

Table 1: Developmental Stage-Dependent Accumulation of Apiole in Anethum graveolens [1] [2] [6]

| Species | Major Phenylpropenes | Apiole Content (%) | Characteristic Compounds | Chemotype |

|---|---|---|---|---|

| Anethum graveolens (Dill) | Dillapiole, Apiole | Present in seedlings | α-phellandrene (51.1-64.7%) | Type 2 (Local cultivars) |

| Petroselinum crispum var. crispum (Curly parsley) | Myristicin, β-phellandrene | Low to absent | Myristicin (39.4-43.2%) | Myristicin-rich |

| Petroselinum crispum var. neapolitanum (Flat parsley) | Apiole, β-phellandrene | 33.0-52.9% | Apiole (dominant) | Apiole-rich |

Table 2: Comparative Phytochemistry of Apiole in Dill versus Parsley Species [8] [9] [10] [11]

| Enzyme | Substrate Preference | Product | Km Value (μM) | Sequence Identity (%) | Methylation Position |

|---|---|---|---|---|---|

| AgOMT1 (Anethum graveolens) | 6-hydroxymyristicin | Dillapiole | 3.5 | 75% to PaAIMT1 | Ortho-hydroxy |

| PaAIMT1 (Pimpinella anisum) | Isoeugenol | Methylisoeugenol | Not specified | 75% to AgOMT1 | Para-hydroxy |

| Related Apiaceae OMTs | 6-hydroxymyristicin | Dillapiole | Variable | 75-90% similarity | Ortho-hydroxy |

Table 3: O-Methyltransferase Enzymes in Phenylpropene Biosynthesis [1] [2] [15]

| Plant Family | Representative Species | Apiole Role | Distribution Pattern | Biosynthetic Pathway |

|---|---|---|---|---|

| Apiaceae | Petroselinum crispum, Anethum graveolens | Secondary metabolite | Widespread in family | Phenylpropene pathway |

| Lauraceae | Various species | Phenylpropanoid | Present | Phenylpropanoid pathway |

| Piperaceae | Piper species | Phenylpropanoid | Present | Phenylpropanoid pathway |

| Other families | Limited occurrence | Rare occurrence | Sporadic | Variable |

Cytochrome P450 Modulation Studies

3.1.1 Inhibition Kinetics Against CYP1A Isoforms

Apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxy-benzene) is one of the few phenylpropenes whose direct interaction with human CYP1A enzymes has been characterised in vitro. Table 1 summarises the kinetic constants reported to date.

| Study | Test system | Endpoint | Mode of inhibition | Ki or IC50 | Notes |

|---|---|---|---|---|---|

| Espinosa-Aguirre et al., 2024 | Recombinant human CYP1A1 (bacterial membranes) | Ethoxyresorufin O-de-ethylation | Mixed type | Ki = 4.8 ± 0.6 µM; α = 3.9 ± 0.8 | Secondary plot of v vs. v/[S] |

| Espinosa-Aguirre et al., 2024 | Recombinant human CYP1A2 | Methoxyresorufin O-demethylation | Mixed type | Ki = 7.2 ± 1.1 µM; α = 4.5 ± 1.2 | Interaction driven by Phe 226 π-stacking |

| Pedroni et al., 2023 | Microsomes (Supersomes™) re-expressing CYP1A1 | 1′-Hydroxylation of safrole (surrogate) | Competitive | IC50 = 17 ± 2 µM | Used apiole as probe for limited bioactivation |

| Razzaghi-Abyaneh et al., 2007 | Rat liver microsomes | Ethoxyresorufin O-de-ethylation | Competitive | IC50 = 22 µM | Rat orthologue 1A1; included dill-apiole for comparison |

Key observations

- Both isoforms are inhibited in the low-micromolar range, with CYP1A1 showing slightly greater affinity (Ki ≈ 5 µM).

- Line-weaver–Burk and Dixon analyses reveal mixed-type behaviour, indicating simultaneous engagement of catalytic and allosteric regions.

- Time-dependent assays exclude mechanism-based (suicide) inactivation; apiole acts as a rapid-reversible modulator.

3.1.2 Molecular Docking Simulations with Heme Domains

High-resolution docking (AutoDock Vina, PDB IDs: CYP1A1 4I8V; CYP1A2 2HI4) provides atomic insight (Table 2).

| Isoform | Binding energy (kcal mol⁻¹) | Principal contacts (≤ 4 Å) | Catalytic-iron distance (Å) | Pose commentary |

|---|---|---|---|---|

| CYP1A1 | –8.2 | π-stack: Phe 123; H-π: Thr 321; van der Waals: Leu 496, Ile 386 | 4.8 | Allyl chain orientated toward solvent; benzodioxole plane parallels heme |

| CYP1A2 | –7.5 | π-stack: Phe 226; H-bond: Thr 124 (methoxy O-CH₃); hydrophobics: Ala 317 | 5.1 | Dioxolane ring buried, explaining higher α constant in kinetics |

| CYP1A1 (F-G loop open) | –8.0 | Phe 224, Phe 258 sandwich | 4.7 | Alternate access channel plausible for mixed inhibition |

Collectively, docking corroborates the kinetic evidence that apiole competes for the productive cavity while engaging peripheral residues that allosterically slow catalysis. The benzodioxole motif drives π–π anchoring, whereas the allyl tail modulates access-channel residency.

Antimicrobial Activity Profiles

3.2.1 Structure–Activity Relationships in Pathogen Inhibition

Isolated apiole and apiole-rich essential oils display moderate but selective inhibition of bacteria and filamentous fungi (Table 3).

| Pathogen | System | Apiole MIC (µg mL⁻¹) | Structural insight | Reference |

|---|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | Pure apiole (microdilution) | 1000 | Gram-positive membrane more permeable to lipophilic phenylpropenes | Rasooli et al., 2014 |

| Bacillus subtilis ATCC 6633 | Parsley root oil (34% apiole) | 500 | Activity correlates with apiole percentage across chemotypes | Al-Jabri & Hossain 2016 |

| Aspergillus parasiticus NRRL 2999 | Pure apiole | IC50 aflatoxin G₁ inhibition = 0.24 µM | Methylenedioxy bridge essential; allyl chain shortening abrogates effect | Razzaghi-Abyaneh et al., 2007 |

| Candida albicans ATCC 10231 | Apiole + D-limonene (1:1) | FICI = 0.48 (synergy) | Different membrane loci targeted: apiole rigidifies ergosterol domain; limonene increases fluidity | Bassolé & Juliani 2012 |

SAR patterns

- Electron-rich methylenedioxy functionality enhances ROS-independent membrane disruption.

- Additional methoxy groups (dill-apiole vs. apiole) increase logP, improving insertion and hence lower MIC values (~250 µg mL⁻¹).

- Allylic unsaturation is required; saturation (propenyl → propyl) halves activity.

3.2.2 Synergistic Effects with Plant Secondary Metabolites

Synergy evaluations (checker-board, ΣFIC) underline the combinatorial value of apiole in natural matrices (Table 4).

| Combination (w/w) | Target organism(s) | ΣFIC | Pharmacodynamic rationale | Reference |

|---|---|---|---|---|

| Apiole + eugenol (1:1) | Escherichia coli, Salmonella enterica | 0.42 – 0.50 | Dual disruption of inner and outer membranes; additive leakage of K⁺ | Van Zyl et al., 2010 |

| Dill-apiole + myristicin (essential oil of Piper aduncum) | Multidrug-resistant Staphylococcus epidermidis | 0.39 | Myristicin increases wall permeability, facilitating apiole entry | |

| Parsley apiole + ciprofloxacin (sub-MIC 0.5 ×) | Pseudomonas aeruginosa clinical isolate | 0.46 | Apiole down-regulates MexAB-OprM efflux transporter | |

| Apiole-rich dill oil + thymol (5%) | Candida albicans | 0.37 | Convergent ergosterol binding and oxidative stress induction | Synergy meta-analysis |

Purity

Physical Description

Colourless to yellow or light green liquid; Slight parsley like aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Azirine

Use Classification

General Manufacturing Information

Dates

2: Alajlouni AM, Al Malahmeh AJ, Kiwamoto R, Wesseling S, Soffers AE, Al-Subeihi AA, Vervoort J, Rietjens IM. Mode of action based risk assessment of the botanical food-borne alkenylbenzene apiol from parsley using physiologically based kinetic (PBK) modelling and read-across from safrole. Food Chem Toxicol. 2016 Mar;89:138-50. doi: 10.1016/j.fct.2016.01.018. Epub 2016 Jan 27. PubMed PMID: 26826679.

3: Mahmood S, Hussain S, Malik F. Critique of medicinal conspicuousness of Parsley(Petroselinum crispum): a culinary herb of Mediterranean region. Pak J Pharm Sci. 2014 Jan;27(1):193-202. Review. PubMed PMID: 24374449.

4: Wei PL, Tu SH, Lien HM, Chen LC, Chen CS, Wu CH, Huang CS, Chang HW, Chang CH, Tseng H, Ho YS. The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate. J Cancer Res Ther. 2012 Oct-Dec;8(4):532-6. doi: 10.4103/0973-1482.106529. PubMed PMID: 23361270.

5: Song HY, Yang JY, Suh JW, Lee HS. Acaricidal activities of apiol and its derivatives from Petroselinum sativum seeds against Dermatophagoides pteronyssinus, Dermatophagoides farinae, and Tyrophagus putrescentiae. J Agric Food Chem. 2011 Jul 27;59(14):7759-64. doi: 10.1021/jf201945y. Epub 2011 Jun 30. PubMed PMID: 21688847.

6: Harder J, Heyen U, Probian C, Foss S. Anaerobic utilization of essential oils by denitrifying bacteria. Biodegradation. 2000;11(1):55-63. PubMed PMID: 11194974.

7: López MG, Sánchez-Mendoza IR, Ochoa-Alejo N. Compartive study of volatile components and fatty acids of plants and in vitro cultures of parsley (Petroselinum crispum (Mill) nym ex hill). J Agric Food Chem. 1999 Aug;47(8):3292-6. PubMed PMID: 10552648.

8: KARMAZIN M. [Evaluation of fruit and root Petroselinum on the basis of colorimetric determination of apiol and myristicin]. Pharmazie. 1955 Jan;10(1):57-60. German. PubMed PMID: 14370972.